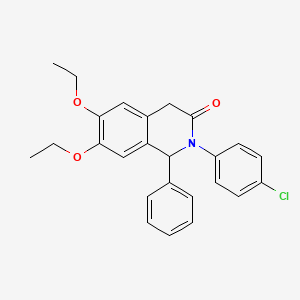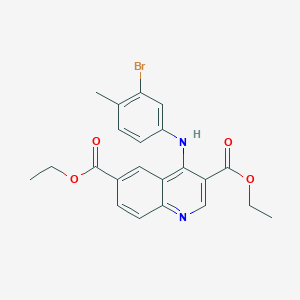![molecular formula C16H15ClF2N2O2 B11605639 3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol](/img/structure/B11605639.png)
3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚是一种复杂的有机化合物,其特征在于一个与吡啶环连接的酚基,该吡啶环被氯、氟和哌啶部分取代。
准备方法
合成路线和反应条件
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括:
吡啶环的形成: 吡啶环可以通过一系列涉及卤化和亲核取代的反应合成。
哌啶部分的引入: 哌啶基团通过亲核取代反应引入,通常使用哌啶作为亲核试剂。
酚基的连接: 酚基通过醚化反应连接,其中酚的羟基与吡啶环上的合适离去基团反应。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率并降低成本。这可能包括使用催化剂、高通量筛选反应条件以及连续流动化学技术。
化学反应分析
反应类型
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚可以发生各种化学反应,包括:
氧化: 酚基可以氧化形成醌。
还原: 吡啶环可以在特定条件下还原。
取代: 吡啶环上的卤原子可以用其他亲核试剂取代。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 使用钯碳 (Pd/C) 的催化加氢很常见。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
主要产物
氧化: 醌类及其相关化合物。
还原: 还原的吡啶衍生物。
取代: 各种取代的吡啶衍生物。
科学研究应用
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为药物发现中生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,尤其是在靶向特定酶或受体方面。
工业: 用于开发具有特定性能的先进材料。
作用机制
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚的作用机制涉及其与酶或受体等分子靶标的相互作用。该化合物的独特结构使其能够与特定位点结合,调节这些靶标的活性。这可能导致各种生物学效应,具体取决于靶标及其使用环境。
相似化合物的比较
类似化合物
- 3-{[3-氯-2,5-二氟-6-(吗啉-4-基)吡啶-4-基]氧基}苯酚
- 3-{[3-氯-2,5-二氟-6-(吡咯烷-1-基)吡啶-4-基]氧基}苯酚
独特性
3-{[3-氯-2,5-二氟-6-(哌啶-1-基)吡啶-4-基]氧基}苯酚的独特性在于哌啶部分的存在,它可以影响其对某些分子靶标的结合亲和力和特异性。这种结构特征可能导致与类似物相比具有不同的生物活性。
属性
分子式 |
C16H15ClF2N2O2 |
|---|---|
分子量 |
340.75 g/mol |
IUPAC 名称 |
3-(3-chloro-2,5-difluoro-6-piperidin-1-ylpyridin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-12-14(23-11-6-4-5-10(22)9-11)13(18)16(20-15(12)19)21-7-2-1-3-8-21/h4-6,9,22H,1-3,7-8H2 |
InChI 键 |
CXGAAVWZZLVYTH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=C(C(=C2F)OC3=CC=CC(=C3)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,9-Bis(4-methoxyphenyl)-2-(3-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605556.png)

![ethyl (5Z)-2-[(3-chlorophenyl)amino]-4-oxo-5-(pyridin-2-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11605564.png)
![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11605568.png)
![5-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11605575.png)
![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)
![3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605591.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)
![5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)

![(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605615.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11605620.png)
![methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605624.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
